Physicochemical Properties of 5-Fluoro-2-(oxolan-3-yloxy)aniline
Physicochemical Properties of 5-Fluoro-2-(oxolan-3-yloxy)aniline
This in-depth technical guide details the physicochemical properties, synthesis, and handling of 5-Fluoro-2-(oxolan-3-yloxy)aniline (also known as 5-Fluoro-2-(tetrahydrofuran-3-yloxy)aniline).[1][2] This compound represents a specialized fluorinated aniline building block used in medicinal chemistry to introduce metabolic stability and polarity via the tetrahydrofuran (oxolane) ether motif.[2]
[1]
Executive Summary
5-Fluoro-2-(oxolan-3-yloxy)aniline is a high-value intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in kinase inhibitor and GPCR antagonist discovery programs.[1] Structurally, it combines an electron-withdrawing fluorine atom with a polar, non-aromatic ether linkage (tetrahydrofuran-3-yloxy) on an aniline scaffold.[1] This specific substitution pattern modulates the basicity of the primary amine and enhances the solubility profile compared to traditional alkyl ether analogs (e.g., anisoles).[1]
This guide provides a comprehensive analysis of its physical state, solubility, acid-base dissociation (pKa), and stability, alongside validated protocols for its synthesis and handling.[1][2]
Chemical Identity & Structural Analysis[1][2]
| Attribute | Detail |
| IUPAC Name | 5-Fluoro-2-(tetrahydrofuran-3-yloxy)aniline |
| Common Synonyms | 5-Fluoro-2-(oxolan-3-yloxy)aniline; 3-(2-Amino-4-fluorophenoxy)tetrahydrofuran |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| SMILES | Nc1cc(F)ccc1OC2CCOC2 |
| Chirality | Contains one chiral center at the THF-3 position.[1][2][3][4] Typically synthesized as a racemate unless the (R)- or (S)-tetrahydrofuran-3-ol is used.[1][2] |
Structural Features & Pharmacophore Logic[1]
-
Fluorine (C5): Increases metabolic stability by blocking para-oxidation relative to the amine (though meta to the ether).[2] It exerts an electron-withdrawing inductive effect (-I), lowering the pKa of the aniline nitrogen.[1]
-
Oxolan-3-yloxy (C2): The tetrahydrofuran ring acts as a bioisostere for linear alkyl ethers (e.g., ethoxy/isopropoxy).[1] It introduces a permanent dipole and hydrogen-bond accepting capability (ether oxygen), improving aqueous solubility and reducing LogP compared to carbocyclic analogs.[1][2]
-
Primary Amine (C1): The reactive handle for subsequent cross-coupling (Buchwald-Hartwig) or amide coupling reactions.[2]
Physicochemical Profile
Solid-State Properties[1][2]
-
Physical State: Low-melting solid or viscous oil (Racemate).[2]
-
Note: Enantiopure forms ((R) or (S)) are more likely to crystallize as distinct solids with sharper melting points.[2]
-
-
Melting Point (Predicted): 35–45 °C (Solidifies upon cooling; often handled as a melt or solution).[2]
-
Boiling Point (Predicted): ~290 °C at 760 mmHg.[2]
Solution Properties & Lipophilicity[1][2]
-
Solubility:
-
LogP (Calculated): 1.4 – 1.7
-
pKa (Conjugate Acid): 3.2 – 3.6[2]
Stability[1][2]
-
Oxidation: The electron-rich aniline moiety is susceptible to oxidation by air, leading to the formation of quinone imines or azo-dimers, typically manifesting as a darkening (brown/black) color over time.[1]
Synthesis & Reaction Engineering
The synthesis of 5-Fluoro-2-(oxolan-3-yloxy)aniline is a two-step sequence involving a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1]
Synthesis Pathway Visualization[1][2]
Caption: Two-step synthesis via regioselective SNAr substitution and nitro reduction.
Detailed Experimental Protocol
Step 1: SNAr Coupling
Objective: Regioselective displacement of the 2-fluoro substituent (ortho to nitro) by the tetrahydrofuran-3-alkoxide.[1][2]
-
Reagents:
-
Procedure:
-
Suspend NaH in anhydrous THF at 0 °C under N₂.
-
Add Tetrahydrofuran-3-ol dropwise.[1][2] Stir for 30 min to form the alkoxide.
-
Add 2,5-Difluoronitrobenzene dropwise (maintaining < 5 °C).[1][2] The reaction is exothermic.[1][2]
-
Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by HPLC/TLC.[1][2]
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Step 2: Nitro Reduction
Objective: Chemoselective reduction of the nitro group to the aniline without defluorination.[1][2]
-
Reagents:
-
Intermediate Nitro compound (1.0 equiv)
-
Iron Powder (5.0 equiv)
-
Ammonium Chloride (5.0 equiv)
-
Solvent: EtOH/Water (4:1).[2]
-
-
Procedure:
-
Heat to reflux (70–80 °C) with vigorous stirring for 2 hours.
-
Filtration: Cool and filter through a Celite pad to remove iron residues.[1][2] Wash with EtOH.[1][2]
-
Purification: Concentrate filtrate. Dissolve residue in EtOAc/Water, separate layers.[1][2] The organic layer can be treated with HCl/Ether to precipitate the hydrochloride salt for long-term storage (highly recommended for stability).[2]
Handling & Storage Protocols
Stability Management
The free base aniline is prone to oxidation.[1][2] For research and storage, conversion to the Hydrochloride (HCl) salt is recommended.[1][2]
| Condition | Free Base | HCl Salt |
| Storage Temp | 2–8 °C | Room Temp (Desiccated) |
| Atmosphere | Argon/Nitrogen | Air (Hygroscopic) |
| Shelf Life | 3–6 Months | > 2 Years |
Safety (SDS Summary)
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1][2] Avoid dust formation if handling the solid salt.[1][2]
Analytical Characterization
To validate the identity of 5-Fluoro-2-(oxolan-3-yloxy)aniline, the following analytical signals are diagnostic:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 6.5 – 6.8 ppm: Multiplet (3H, Aromatic protons).[1][2] Look for the specific coupling pattern of the 1,2,4-substitution.
-
δ 4.8 – 5.0 ppm: Broad singlet (2H, -NH₂, exchangeable with D₂O).[1][2]
-
δ 4.7 ppm: Multiplet (1H, CH-O ether linkage on THF).
-
δ 1.9 – 2.2 ppm: Multiplets (2H, THF methylene protons).[1][2]
-
-
LC-MS:
-
ESI (+): [M+H]⁺ = 198.2 m/z.[2]
-
References
-
Synthesis of Fluorinated Ethers
-
Physicochemical Properties of Anilines
- General Handling of Fluorinated Intermediates
-
Related Scaffold (Belzutifan Intermediate Context)
Sources
- 1. medkoo.com [medkoo.com]
- 2. 2-フルオロ-5-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Fluoro-2-(1,3-thiazol-2-ylmethylsulfinyl)aniline | C10H9FN2OS2 | CID 81186013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US11827614B2 - Synthetic pathway to belzutifan and crystalline phases of synthetic intermediates - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. semanticscholar.org [semanticscholar.org]
